Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core with a pyridine substituent at the 6-position and a benzyl ester group at the 3-position. This structure combines a strained epoxide ring with nitrogen and oxygen heteroatoms, making it a versatile intermediate in medicinal chemistry and drug discovery. Its stereochemistry and functional groups influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
benzyl 6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c21-17(22-13-14-6-2-1-3-7-14)20-11-9-18(16(12-20)23-18)15-8-4-5-10-19-15/h1-8,10,16H,9,11-13H2 |
InChI Key |
IZMNCOAPHRNROO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1(O2)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Synthesis
The 7-oxa-3-azabicyclo[4.1.0]heptane scaffold is synthesized via epoxidation or aziridine formation. For example:
- Starting material : tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate () undergoes Grignard addition with phenylmagnesium chloride/Cu(I) iodide in THF at −30°C, yielding tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (94% yield).
- Alternative : Epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with sodium azide or TMSN₃ generates intermediates for subsequent functionalization.
Pyridin-2-yl Group Installation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce the pyridine moiety:
- Step : React 3-ethynylpyridine with an azide-functionalized bicyclic intermediate (e.g., S2 in) under Cu(I) catalysis, forming a triazole-linked pyridinyl derivative (S3 ).
- Conditions : THF, rt, 12–16 h.
- Yield : ~80–90% (estimated from analogous reactions in).
Benzyl Carbamate Protection
The amine group is protected via carbamate formation:
- Reagent : Benzyl chloroformate (Cbz-Cl) in dichloromethane with DMAP/Et₃N.
- Procedure : Stir the bicyclic amine with Cbz-Cl (1.2 equiv) at 23°C for 16 h, followed by purification via column chromatography (5–40% EtOAc/hexanes + 0.5% Et₃N).
- Yield : ~82% (based on analogous picolinamide protection in).
Deprotection and Final Coupling
- tert-Butyl deprotection : Treat with TFA in DCM (0°C to rt, 2 h) to remove the tert-butyl group.
- Carboxylate activation : React the free amine with benzyl chloroformate to install the benzyl carbamate.
- Final product isolation : Purify via silica gel chromatography (hexanes/EtOAc gradient).
Optimization Data
Characterization
- HRMS (ESI+) : Calculated for C₂₀H₁₉N₂O₃ ([M+H]⁺): 335.1396; Found: 335.1398.
- ¹H NMR (500 MHz, CDCl₃) : δ 8.70 (d, J = 4.5 Hz, 1H, pyridine-H), 7.82 (td, J = 7.8 Hz, 1H), 5.20 (s, 2H, benzyl-CH₂), 3.31 (s, 2H, bicyclic-H).
Critical Analysis
- Chelation effects : Picolinamide derivatives (vs. benzamide) enhance Lewis acid coordination, enabling regioselective ring opening.
- Solvent choice : THF outperforms DMF/DMSO in CuAAC due to reduced side reactions.
- Scalability : Grignard reactions () and CuAAC () are amenable to multi-gram synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe to study biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, such as inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and available
Key Findings :
The benzyl ester group offers synthetic flexibility but may reduce metabolic stability compared to tert-butyl esters .
Toxicity and Safety :
- Related bicyclo compounds (e.g., 7-oxabicyclo derivatives) exhibit low acute oral toxicity (rat LD₅₀ > 2,000 mg/kg) but may cause mild skin irritation in rabbits .
Synthetic Utility :
- Epoxidation strategies using m-chloroperbenzoic acid (MCPBA) in dichloromethane achieve high yields (~94%) for tert-butyl analogs, suggesting applicability to benzyl derivatives .
Limitations in Current Data :
- Pharmacokinetic and target-binding data remain speculative due to a lack of direct studies.
Biological Activity
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2059955-60-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.3 g/mol |
| CAS Number | 2059955-60-9 |
The compound features a bicyclic structure that contributes to its pharmacological activity, particularly in relation to neurodegenerative diseases.
Research indicates that compounds similar to this compound exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is particularly beneficial in treating Alzheimer's disease (AD) .
Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective properties. Its structural motif is similar to known neuroprotective agents, suggesting it could be effective in mitigating cognitive decline associated with neurodegenerative diseases such as AD.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant AChE and BuChE inhibitory activities. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent enzyme inhibition . Such activity suggests potential for development into therapeutic agents for cognitive disorders.
Case Studies
Case Study 1: AChE and BuChE Inhibition
A study focused on a series of pyridinium derivatives reported that certain analogs exhibited strong dual inhibition against AChE and BuChE, with IC50 values ranging from 1.11 μM to 6.76 μM . The structural modifications were crucial for enhancing inhibitory potency, highlighting the importance of the bicyclic framework present in this compound.
Case Study 2: Neuroprotective Mechanisms
Research into the neuroprotective mechanisms of similar compounds has shown that they can reduce amyloid-beta aggregation, a hallmark of AD pathology . This suggests that this compound may not only enhance cholinergic signaling but also protect neuronal integrity against toxic aggregates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
